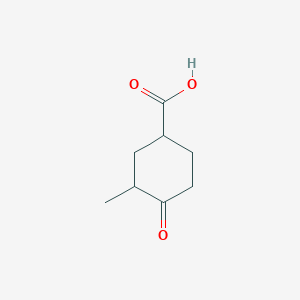

3-Methyl-4-oxocyclohexanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-4-oxocyclohexanecarboxylic acid is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 . It is a derivative of cyclohexanone, where one of the hydrogens at position 4 is substituted by a carboxylic acid group .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H12O3/c1-5-4-6 (8 (10)11)2-3-7 (5)9/h5-6H,2-4H2,1H3, (H,10,11) . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecule. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that carboxylic acids typically undergo reactions such as esterification, decarboxylation, and reduction.Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 91-95°C .Aplicaciones Científicas De Investigación

Chemical Synthesis

3-Methyl-4-oxocyclohexanecarboxylic acid can be used in chemical synthesis . It’s a versatile compound that can be used as a building block in the synthesis of various other compounds.

Preparation of Carbazole Derivatives

This compound may be used in the preparation of 9-(4-chlorobenzoyl)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid by reacting with 4-chloro-N-(4-methoxyphenyl)benzohydrazide hydrochloride via Fischer indolization . This process is important in the synthesis of carbazole derivatives, which have various applications in medicinal chemistry and materials science.

Aromatization Studies

This compound is used in aromatization studies . In a study conducted by Corynebacterium cyclohexanicum, it was found that this compound can be converted to (+)-4-oxocyclohex-2-enecarboxylic acid by desaturase I, which is then aromatized by desaturase II to 4-hydroxybenzoic acid . This process is significant in understanding the microbial degradation of compounds with the cyclohexane structure.

Biodegradation Studies

This compound is also used in biodegradation studies . Corynebacterium cyclohexanicum, a bacterium isolated from soil, is capable of utilizing cyclohexanecarboxylic acid as its sole carbon source for growth. The organism metabolizes cyclohexanecarboxylic acid through a pathway that includes the aromatization of 4-oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid . This process is important in understanding how bacteria can degrade and utilize various compounds.

Enzyme Studies

The compound is used in enzyme studies . The process of converting 4-oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid involves two desaturase enzymes. Studying these enzymes can provide insights into their properties and functions .

Environmental Research

This compound is used in environmental research . The ability of certain bacteria to degrade this compound has implications for the biodegradation of compounds with the cyclohexane structure in the environment .

Safety and Hazards

The compound is associated with certain hazards. The GHS pictograms indicate that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propiedades

IUPAC Name |

3-methyl-4-oxocyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-5-4-6(8(10)11)2-3-7(5)9/h5-6H,2-4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRPOQQKFJTUQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCC1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B2805668.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B2805670.png)

![2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2805671.png)

![4-[(5-Chloro-2-methoxyphenyl)sulfonyl]-6-methyl-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2805675.png)

![N-(3,5-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2805678.png)

![(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B2805679.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2805682.png)

![6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride](/img/structure/B2805688.png)